molecular formula C19H19FN4O2S B2393242 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 1705071-75-5

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2393242
CAS RN: 1705071-75-5
M. Wt: 386.45
InChI Key: MTFUFJUAPRRUEY-UHFFFAOYSA-N
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Several studies focus on the synthesis, structural exploration, and analysis of novel bioactive heterocycles. For instance, one study detailed the synthesis and antiproliferative activity evaluation of a compound prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, highlighting the use of X-ray diffraction studies for structural characterization (Prasad et al., 2018). Such research emphasizes the importance of structural elucidation in understanding the biological activities of novel compounds.

Antitumor Activity

Research into the antitumor activities of similar compounds shows promising results. For example, a compound was synthesized and found to possess distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018). This suggests potential applications in cancer research and therapy development.

Crystal Packing and Non-covalent Interactions

Investigations into the crystal packing and the role of non-covalent interactions in supramolecular architectures of 1,2,4-oxadiazole derivatives reveal how these interactions contribute to the stability and properties of the compounds (Sharma et al., 2019). Understanding these interactions can guide the design of new materials with desired physical and chemical properties.

Anticonvulsant Agents

A series of novel compounds synthesized showed significant anticonvulsant activities, with one being highlighted for its potent efficacy and protective index higher than the reference drug phenytoin (Malik & Khan, 2014). Such findings underscore the potential for developing new anticonvulsant drugs.

Antimicrobial and Anticancer Agents

Research on derivatives of similar compounds as antimicrobial and anticancer agents further underscores the potential of these molecules in drug development. For example, a series of derivatives exhibited potent cytotoxicity activity against the MCF-7 cell line, suggesting their use as leads in anticancer drug discovery (Naik, Mahanthesha, & Suresh, 2022).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-12-17(27-11-21-12)19(25)24-8-4-5-13(10-24)9-16-22-18(23-26-16)14-6-2-3-7-15(14)20/h2-3,6-7,11,13H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFUFJUAPRRUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

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